Ethyl 3-phenylheptanoate

Description

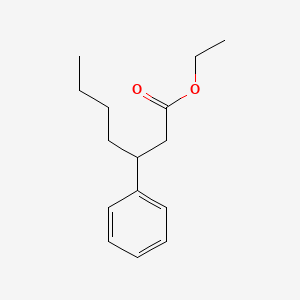

Ethyl 3-phenylpropanoate (CAS: 2021-28-5) is an ester derivative characterized by a phenyl group attached to the third carbon of a propanoate chain, esterified with ethanol. Its IUPAC name, ethyl 3-phenylpropanoate, reflects its structure, which combines aromatic and aliphatic components.

Properties

CAS No. |

63473-85-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

ethyl 3-phenylheptanoate |

InChI |

InChI=1S/C15H22O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 |

InChI Key |

OFJIDOTWHOWUGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)OCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylheptanoate can be synthesized through the esterification reaction between 3-phenylheptanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-phenylheptanoic acid+ethanolH2SO4Ethyl 3-phenylheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylheptanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-phenylheptanoic acid and ethanol.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

Major Products

Hydrolysis: 3-phenylheptanoic acid and ethanol.

Reduction: 3-phenylheptanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-phenylheptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-phenylheptanoate depends on its specific applicationThese interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Key Observations :

- Ethyl 3-phenylpropanoate and ethyl 2-acetylheptanoate are both esters but differ in substituent placement and additional functional groups. The former features a phenyl group, while the latter includes an acetyl moiety at position 2 of a heptanoate chain.

- 3-Ethylpentanal diverges entirely as an aldehyde, lacking an ester linkage, and exhibits a branched hydrocarbon chain.

Biological Activity

Ethyl 3-phenylheptanoate is an ester compound with significant biological activity, making it a subject of interest in pharmacological and biochemical research. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound has the molecular formula C15H22O2, characterized by a phenyl group attached to a heptanoate backbone. The synthesis of this compound typically involves the esterification of 3-phenylheptanoic acid with ethanol, utilizing acid catalysts to enhance the reaction rate.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound exhibits lipophilic properties, allowing it to penetrate cellular membranes effectively. This property is crucial for its interaction with membrane-bound receptors and enzymes.

Pharmacological Effects

- Anti-inflammatory Activity : this compound has been shown to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels when cells were treated with this compound.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains. A study reported an inhibition zone of 15 mm against Staphylococcus aureus, suggesting its potential as a natural preservative in food systems.

- Analgesic Effects : Animal studies have indicated that this compound may possess analgesic properties comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing pain responses in rodent models, likely through modulation of the cyclooxygenase (COX) pathway.

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound reveals that modifications to the phenyl or heptanoate moieties can significantly influence its biological activity. For instance, the introduction of halogen substituents on the phenyl ring enhances its antimicrobial potency, while variations in the length of the alkyl chain affect its lipophilicity and membrane permeability.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-phenylbutyrate | Shorter alkyl chain | Moderate anti-inflammatory effects |

| Ethyl 4-phenylbutyrate | Different positioning of phenyl group | Enhanced analgesic properties |

| Ethyl phenylacetate | Ester group with different carbon chain | Lower antimicrobial activity |

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving human macrophage cell lines treated with this compound demonstrated a significant decrease in inflammatory markers after 24 hours of exposure. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in IL-6 levels.

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested against multi-drug resistant bacterial strains. The compound exhibited notable efficacy, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Q & A

Q. What are the established synthetic routes for Ethyl 3-phenylheptanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-phenylheptanoic acid with ethanol, using acid catalysts like sulfuric acid or enzymatic methods. Key variables include temperature (60–80°C for acid catalysis vs. 30–40°C for lipases), solvent selection (e.g., toluene for azeotropic water removal), and molar ratios (excess ethanol shifts equilibrium). Purification often involves distillation or chromatography. Comparative studies suggest enzymatic routes reduce side reactions but require longer reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with ester carbonyl signals typically at ~170–175 ppm in ¹³C NMR. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile byproducts. Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹). For reproducibility, cross-validate results with at least two complementary methods and reference spectral libraries .

Q. How does the lipophilicity of this compound affect its applicability in biological studies?

The compound’s logP value (~4.5–5.0, estimated via computational models) indicates high lipid solubility, making it suitable for membrane permeability studies or as a carrier in drug delivery systems. However, this property may limit aqueous solubility, necessitating solvents like DMSO or surfactants for in vitro assays. Always confirm biocompatibility with control experiments to rule out solvent interference .

Q. What are the primary challenges in scaling up this compound synthesis for laboratory use?

Scaling up requires optimizing heat transfer (to prevent thermal degradation) and efficient separation of the ester from unreacted acids/alcohols. Microscale distillation or preparative HPLC is recommended for small batches. Document side products (e.g., diesters or hydrolysis byproducts) using GC-MS to refine protocols .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Standardize reagents (e.g., use anhydrous ethanol), control humidity (to prevent hydrolysis), and employ real-time monitoring (e.g., in situ IR spectroscopy). Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., catalyst concentration, stirring rate) affecting consistency .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) reliably predict molecular geometry, electrostatic potentials, and reaction pathways. Include solvent effects via implicit models (e.g., PCM) for accuracy. Validate against experimental NMR/IR data to refine computational parameters .

Q. How can contradictory data on the compound’s metabolic stability be resolved in pharmacokinetic studies?

Discrepancies often arise from assay conditions (e.g., liver microsomes vs. cell-based systems). Perform parallel experiments using standardized protocols (e.g., CYP450 isoform-specific inhibitors) and cross-reference with published datasets. Use LC-MS/MS for metabolite identification to clarify degradation pathways .

Q. What advanced spectroscopic methods can elucidate non-covalent interactions of this compound in supramolecular systems?

Surface-Enhanced Raman Spectroscopy (SERS) detects weak interactions (e.g., π-π stacking with aromatic moieties). Nuclear Overhauser Effect Spectroscopy (NOESY) NMR reveals spatial proximities in host-guest complexes. Pair these with molecular dynamics simulations to model interaction dynamics .

Q. How does stereochemical configuration at the 3-position influence the compound’s reactivity in asymmetric catalysis?

Chiral derivatives of this compound can act as ligands in asymmetric synthesis. Compare enantiomeric forms via polarimetry or chiral HPLC, and test catalytic performance in model reactions (e.g., hydrogenation). Theoretical studies (DFT) can predict enantioselectivity trends .

Q. What strategies optimize this compound’s stability in long-term storage for archival research?

Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) if degradation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.